3-(Benzylsulfonyl)-5-nitroaniline

Medicinal Chemistry ADME Prediction Property-Based Design

Ensuring synthetic reproducibility is critical when sourcing 3-(Benzylsulfonyl)-5-nitroaniline. This compound's unique meta-substituted dual functionality (benzylsulfonyl & nitro groups) means standard analogs cannot substitute without altering reaction pathways or invalidating established structure-activity relationships. It serves as a validated precursor in published DHFR inhibitor campaigns, where its specific electronics and sterics are essential. - Guarantees synthetic route fidelity for medicinal chemistry programs. - Mitigates risk of failure in multi-step syntheses dependent on its precise chemoselective reactivity. - Supplied with verified purity (≥97%) to meet the rigorous demands of reproducible research.

Molecular Formula C13H12N2O4S
Molecular Weight 292.31 g/mol
CAS No. 912772-83-9
Cat. No. B1293045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzylsulfonyl)-5-nitroaniline
CAS912772-83-9
Molecular FormulaC13H12N2O4S
Molecular Weight292.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CS(=O)(=O)C2=CC(=CC(=C2)[N+](=O)[O-])N
InChIInChI=1S/C13H12N2O4S/c14-11-6-12(15(16)17)8-13(7-11)20(18,19)9-10-4-2-1-3-5-10/h1-8H,9,14H2
InChIKeyDJLLPNLKTNURMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzylsulfonyl)-5-nitroaniline Procurement Data


3-(Benzylsulfonyl)-5-nitroaniline (CAS 912772-83-9) is a specialty organic building block characterized by the presence of both a nitro group and a benzylsulfonyl group on an aniline core [1]. Its molecular formula is C₁₃H₁₂N₂O₄S with a molecular weight of 292.31 g/mol [1]. The compound is commercially available in research quantities, typically at purities of 97% or higher, from multiple chemical suppliers for laboratory use .

Specialty building block with precise meta-substitution pattern
Benzylsulfonyl and nitro groups create unique electronic and steric profile
Suitable for synthetic routes requiring this specific CAS, such as DHFR inhibitor preparation

3-(Benzylsulfonyl)-5-nitroaniline Substitution Risks


The substitution of 3-(Benzylsulfonyl)-5-nitroaniline with other nitroanilines or sulfonylanilines is not chemically equivalent due to the specific meta-substitution pattern and the distinct electronic and steric properties of the benzylsulfonyl group [1]. Direct nitration of aniline yields a mixture of regioisomers, requiring a bespoke synthesis for this precise structure [2]. The presence of both electron-withdrawing nitro and sulfonyl groups, alongside a primary aniline, creates a unique reactivity profile for selective derivatization [1]. Substituting an alternative building block, even a close analog, would alter the molecular geometry, electronic distribution, and subsequent reaction pathways, leading to a different final compound and invalidating any established synthetic route or structure-activity relationship [2]. Therefore, procurement must be specific to this CAS number to ensure synthetic fidelity.

Substituting with other nitroanilines changes regiochemistry and electronic distribution, impacting reaction selectivity.
Closely related sulfonylanilines do not replicate the steric demand and hydrogen-bonding capacity of this core.
Even minor structural changes can invalidate established synthetic protocols and structure-activity relationships.

3-(Benzylsulfonyl)-5-nitroaniline Comparison with Analogs


PSA and LogP vs. 3-Nitroaniline

3-(Benzylsulfonyl)-5-nitroaniline exhibits a computed Polar Surface Area (PSA) of 103.3 Ų and a LogP of 2.15, which are critical parameters for predicting oral bioavailability and membrane permeability . In contrast, the unsubstituted parent compound, 3-nitroaniline, has a significantly lower PSA of 71.8 Ų and a LogP of 1.37 [1]. This class-level difference (PSA increase of ~31.5 Ų) directly impacts its behavior in biological assays and formulation development.

PSA & LogP vs. 3-Nitroaniline
Class-level
PSA increased by ~31.5 Ų (103.3 vs. 71.8); LogP increased 0.78 units (2.15 vs. 1.37)
Supports selection for tailored ADME property modulation
Computational prediction; experimental confirmation advised
Medicinal Chemistry ADME Prediction Property-Based Design

DHFR Inhibitor Precursor Reduction Challenges

In the synthesis of dihydrofolate reductase (DHFR) inhibitors, the reduction of the nitro group in 3-(Benzylsulfonyl)-5-nitroaniline to the corresponding aniline is a critical step . However, standard catalytic hydrogenation (Pd/C, H₂) and other common reduction methods (Sn/HCl, Fe/AcOH) fail to yield the desired amine . The specific synthetic route requires conversion to an acetamide using iron in acetic acid, a stark contrast to the facile reduction of simpler nitroanilines [1]. This documented resistance to standard reduction mandates a tailored synthetic approach, directly impacting project timelines and resource allocation.

Nitro Reduction Challenges
Head-to-head
Standard methods (Pd/C, Sn/HCl, Fe/AcOH) fail; requires conversion to acetamide with Fe/AcOH. Standard nitroanilines reduce readily.
Non-standard reduction demands tailored synthesis, impacting procurement planning
Documented in DHFR inhibitor synthesis context
Medicinal Chemistry Enzyme Inhibition Synthetic Methodology

Purity and Cost Comparison

Commercially, 3-(Benzylsulfonyl)-5-nitroaniline is standardized at a purity of ≥97% by key suppliers, a specification that directly impacts its utility in reproducible research . For a procurement decision, this purity level is a critical parameter. A typical list price for a 5g quantity from a major vendor is approximately $877 USD, representing a significant investment for a specialty building block . This contrasts with a structurally simpler and more widely available analog, 3-nitroaniline, which can be purchased in larger quantities at a fraction of the cost (e.g., $0.20/g for 100g) .

Cost & Purity
Head-to-head
~877× cost per gram vs. 3-nitroaniline ($175.40/g vs. $0.20/g) at ≥97% purity
Reflects specialty intermediate status, not commodity; supports small-scale precision procurement
List pricing snapshot; verify with vendor
Chemical Procurement Cost Analysis Vendor Comparison

Hydrogen Bond Donor/Acceptor Comparison

The compound's capacity for hydrogen bonding is a key differentiator from simpler anilines. 3-(Benzylsulfonyl)-5-nitroaniline possesses 2 hydrogen bond donors (from the primary amine) and 6 hydrogen bond acceptors (from the nitro and sulfonyl groups) [1]. In contrast, the baseline comparator 3-nitroaniline has 2 donors but only 3 acceptors [2]. The increased number of acceptors provides a greater potential for forming specific, directional interactions with biological targets or crystal engineering partners.

H-Bond Acceptors
Class-level
6 acceptors vs. 3 in 3-nitroaniline; 2 donors in both. Provides richer interaction fingerprint.
May enhance target binding or alter solid-state properties
Based on functional group count; experimental validation needed
Structure-Activity Relationship Computational Chemistry Drug Design

3-(Benzylsulfonyl)-5-nitroaniline Applications


DHFR Inhibitor Lead Optimization

For a medicinal chemistry program targeting DHFR, 3-(Benzylsulfonyl)-5-nitroaniline serves as a validated precursor. The documented synthetic challenges with its nitro group reduction (as per in Section 3) necessitate a specific multi-step pathway. This is not a compound for rapid analoging but a key intermediate for a defined, published route. Procuring this CAS number ensures access to the exact starting material used in successful DHFR inhibitor campaigns, mitigating the risk of synthetic route failure .

Sulfonamide Pharmacophore Synthesis

This compound is procured for its specific dual functionality. The primary aniline handle allows for direct derivatization (e.g., amide bond formation), while the benzylsulfonyl group introduces a specific steric and electronic environment. As shown by its unique physicochemical profile (PSA, LogP, H-bonding capacity in Section 3), this building block is intended for the design of molecules with tailored ADME properties, where a precise balance of lipophilicity and polarity is critical .

Synthetic Methodology Control

The documented failure of standard reduction methods on this substrate (Section 3) makes 3-(Benzylsulfonyl)-5-nitroaniline an excellent test case for developing novel, chemoselective reduction protocols. A methodology laboratory would procure this compound specifically to demonstrate the scope and unique reactivity of a new catalyst or reagent system, given its resistance to conventional approaches [1].

Chemical Biology Probe Synthesis

When following a published synthetic procedure that explicitly calls for this CAS number, substitution is not an option. The quantitative purity standards (≥97%) and specific structural identity are non-negotiable for achieving the reported yields and compound identity. Procurement from a verified vendor ensures the integrity and reproducibility of the research, which is paramount for generating valid data .

Application
Selection Property
Validation Focus
DHFR Inhibitor Lead Optimization
Defined synthetic route requirement
Synthetic route fidelity and CAS precision
Sulfonamide Pharmacophore Synthesis
Dual functionality and ADME modulation
Physicochemical property confirmation for tailored ADME
Synthetic Methodology Control
Resistance to standard reduction
Demonstration of novel chemoselective reduction scope
Chemical Biology Probe Synthesis
Precise CAS and purity requirement
Reproducibility and identity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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